molecular formula C7H7F2NO2S B2758135 (2,3-Difluorophenyl)methanesulfonamide CAS No. 1039068-68-2

(2,3-Difluorophenyl)methanesulfonamide

Cat. No. B2758135
CAS RN: 1039068-68-2
M. Wt: 207.19
InChI Key: FKJQTSVZDWULSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(2,3-Difluorophenyl)methanesulfonamide” is 1S/C7H7F2NO2S/c8-6-3-1-2-5 (7 (6)9)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2,3-Difluorophenyl)methanesulfonamide” is a powder that is stored at room temperature .

Scientific Research Applications

Chemoselective N-Acylation Reagents

K. Kondo et al. (2000) developed a variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their efficacy as N-acylation reagents with good chemoselectivity. This research contributes to the understanding of structure-reactivity relationships in chemoselective acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Microbial Metabolism of Methanesulfonic Acid

D. Kelly and J. Murrell (1999) explored the microbial metabolism of methanesulfonic acid, highlighting its role in the biogeochemical cycling of sulfur and its utilization by aerobic bacteria as a carbon and energy substrate (Kelly & Murrell, 1999).

Improving Lithium-ion Battery Performance

T. Huang et al. (2018) investigated methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) as an additive to enhance the interfacial stability of LiMn2O4 cathodes in lithium-ion batteries at elevated temperatures, showing significant improvement in capacity retention (Huang, Zheng, Fang, Pan, Wang, & Wu, 2018).

Synthesis and Characterization of Sulfonamide Derivatives

Ü. Özdemir et al. (2009) synthesized and characterized new sulfonamide derivatives and their nickel(II) and cobalt(II) complexes, studying their antibacterial activities. This research underscores the potential pharmaceutical applications of sulfonamide derivatives (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Electrophilic Aromatic Formylation

Nolan M. Betterley et al. (2018) explored the use of difluoro(phenylsulfanyl)methane in the electrophilic aromatic formylation of aromatic compounds, offering new insights into the synthesis of aromatic aldehydes (Betterley, Kongsriprapan, Chaturonrutsamee, Deelertpaiboon, Surawatanawong, Pohmakotr, Soorukram, Reutrakul, & Kuhakarn, 2018).

Environmental Benefits of Methanesulfonic Acid

M. Gernon et al. (1999) reviewed the environmental benefits of methanesulfonic acid, focusing on its physical and chemical characteristics that make it an ideal electrolyte for electrochemical processes, particularly in the context of green chemistry (Gernon, Wu, Buszta, & Janney, 1999).

Safety and Hazards

“(2,3-Difluorophenyl)methanesulfonamide” is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “(2,3-Difluorophenyl)methanesulfonamide” and similar compounds could involve further exploration of their antimicrobial properties . As resistance to existing antimicrobial agents continues to be a significant global health risk, new compounds such as sulfonamide-based derivatives could potentially play a crucial role in addressing this issue .

properties

IUPAC Name

(2,3-difluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJQTSVZDWULSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluorophenyl)methanesulfonamide

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